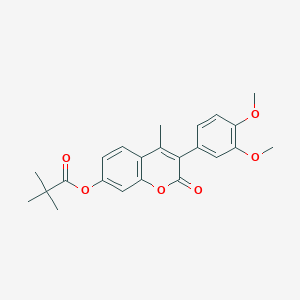
2-(Methyl(thiazol-2-yl)amino)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Methyl(thiazol-2-yl)amino)cyclopentan-1-ol” is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur-containing compounds called isothiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole derivatives has been achieved through various synthetic pathways . These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The products obtained were characterized using IR, 1 HNMR, 13 C NMR, and elemental analysis .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Corrosion Inhibition
Research by Yüce et al. (2014) explored the application of 2-amino-4-methyl-thiazole (2A4MT), a compound structurally related to 2-(Methyl(thiazol-2-yl)amino)cyclopentan-1-ol, as a corrosion inhibitor for mild steel in HCl solution. This study used various electrochemical techniques and found a high corrosion inhibition efficiency due to the strong adsorption of 2A4MT on the mild steel surface (Yüce et al., 2014).
Antitumor and Antifilarial Agents
A study by Kumar et al. (1993) involved the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives, starting from 2-amino-4-(chloromethyl)thiazole. These compounds, including those structurally similar to this compound, showed potential as antitumor and antifilarial agents (Kumar et al., 1993).
Peptide Synthesis
Li and Xu (2000) reported the synthesis of Cyclosporin O, an N-methylated immunosuppressive cyclic undecapeptide, using novel thiazolium- and immonium-type peptide coupling reagents. This research indicates the potential use of this compound in complex peptide synthesis (Li and Xu, 2000).
Antimicrobial Agents
Koparir et al. (2011) synthesized novel aminophosphinic acids containing cyclobutane and 1,3-thiazole, structurally related to this compound, and evaluated their antimicrobial activity. This study highlights the potential of such compounds in developing new antimicrobial agents (Koparir et al., 2011).
Antihypertensive Agents
Research by Abdel-Wahab et al. (2008) on the synthesis of thiosemicarbazides, triazoles, and Schiff bases, starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate, demonstrates the potential use of related compounds, like this compound, as antihypertensive α-blocking agents (Abdel-Wahab et al., 2008).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities . Some thiazole derivatives have also demonstrated potent effects on prostate cancer .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .
Future Directions
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions in the research of thiazole derivatives like “2-(Methyl(thiazol-2-yl)amino)cyclopentan-1-ol” could involve further exploration of their biological activities and potential applications in various fields .
Properties
IUPAC Name |
2-[methyl(1,3-thiazol-2-yl)amino]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-11(9-10-5-6-13-9)7-3-2-4-8(7)12/h5-8,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTPYTRFIIBEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1O)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Methylphenyl)-(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B2812315.png)
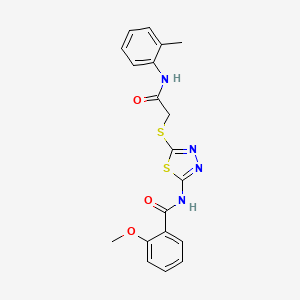
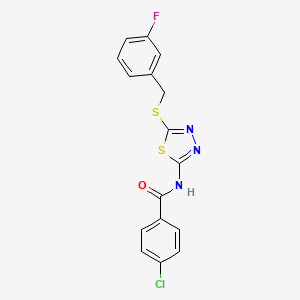
![6-[(3-Methylbenzoyl)amino]-2-(4-methyl-1,4-diazepan-1-yl)quinoline-4-carboxylic acid](/img/structure/B2812321.png)
![3-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2812323.png)
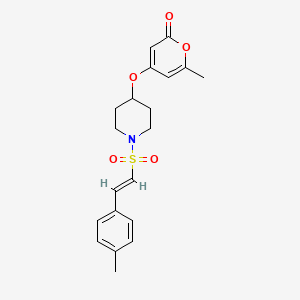
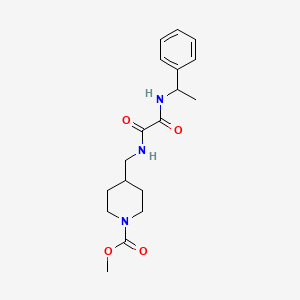
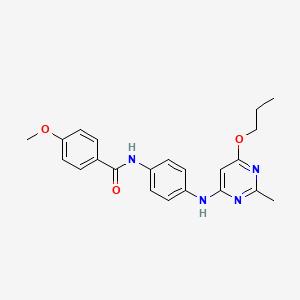
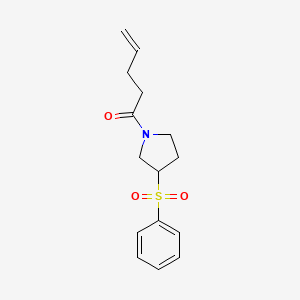

![(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine](/img/structure/B2812329.png)
![2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2812331.png)

